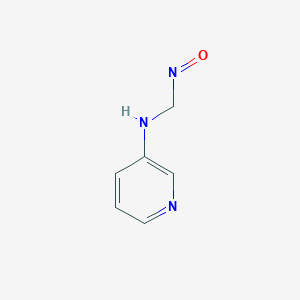

3-Pyridinamine,N-methyl-N-nitroso-

Beschreibung

Contextualization of N-Nitrosopyridinamines in Chemical and Biological Systems

N-nitroso compounds are a broad class of chemicals that have been the subject of extensive research due to their diverse biological activities. Their presence in certain industrial processes, consumer products, and even as metabolic byproducts has prompted investigations into their chemical behavior and interactions within biological systems. The pyridine (B92270) moiety in N-nitrosopyridinamines introduces a heterocyclic aromatic ring system, which can influence the compound's reactivity, metabolic fate, and potential for biological interactions. Research in this area often focuses on understanding the structure-activity relationships within this class of compounds, exploring how variations in the substitution pattern on the pyridine ring affect their chemical and biological properties.

Specific Research Relevance of 3-Pyridinamine, N-methyl-N-nitroso-

The specific isomer, 3-Pyridinamine, N-methyl-N-nitroso-, has been a subject of comparative studies aimed at understanding the influence of the nitroso group's position on the pyridine ring. A significant aspect of its research relevance stems from investigations into its mutagenic and carcinogenic potential.

A notable study conducted in 1979 investigated the carcinogenicity and mutagenicity of three isomeric N-nitroso-N-methylaminopyridines in rats. This research found that, under the specific experimental conditions, 3-Pyridinamine, N-methyl-N-nitroso- did not exhibit carcinogenic or mutagenic activity. acs.org In contrast, the isomer 2-N-nitroso-N-methylaminopyridine was found to induce tumors and show mutagenic effects. acs.org This differential activity highlights the critical role of isomeric structure in determining the biological properties of N-nitrosopyridinamines and underscores the scientific importance of studying each isomer individually.

Historical Development of Research on N-Nitroso Compounds and Pyridine Derivatives

The scientific investigation of N-nitroso compounds has a long history, with early studies focusing on their synthesis and chemical reactivity. Research into pyridine derivatives also has a rich past, owing to their prevalence in natural products and their utility as building blocks in organic synthesis.

The intersection of these two areas of research, leading to the study of N-nitrosopyridines, is a more specialized field. Early fundamental studies, such as a 1965 paper on the nitrosation of pyridine, laid the groundwork for understanding the chemical transformations involving these structures. acs.org Later, in the 1980s, research expanded to include the synthesis of more complex N-nitroso compounds derived from pyridine, such as nitrosourea (B86855) derivatives, which were investigated for their potential as anticancer agents. acs.org This historical progression from fundamental chemical synthesis to investigations of biological activity illustrates the evolving nature of research in this area and provides the foundation for contemporary studies on specific compounds like 3-Pyridinamine, N-methyl-N-nitroso-.

Chemical and Physical Properties of 3-Pyridinamine, N-methyl-N-nitroso-

| Property | Value |

| Molecular Formula | C₆H₇N₃O |

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | N-methyl-N-nitrosopyridin-3-amine |

| CAS Number | 69658-91-9 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H7N3O |

|---|---|

Molekulargewicht |

137.14 g/mol |

IUPAC-Name |

N-(nitrosomethyl)pyridin-3-amine |

InChI |

InChI=1S/C6H7N3O/c10-9-5-8-6-2-1-3-7-4-6/h1-4,8H,5H2 |

InChI-Schlüssel |

OKQWMOGJDTWSRD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)NCN=O |

Herkunft des Produkts |

United States |

Synthesis and Chemical Formation Pathways of 3 Pyridinamine, N Methyl N Nitroso

Direct Nitrosation Methodologies

Direct nitrosation of a secondary amine is the most common and straightforward approach for the synthesis of N-nitrosamines. This involves the reaction of the amine with a nitrosating agent, which provides the nitrosonium ion (NO⁺) or a related electrophilic species that attacks the nitrogen atom of the amine.

Precursor Amine Utilization: 3-Pyridinamine and its N-Methylated Derivatives

The immediate precursor for the synthesis of 3-Pyridinamine, N-methyl-N-nitroso- is N-methyl-3-pyridinamine . This secondary aromatic amine can be synthesized through various methods, with the methylation of 3-aminopyridine (B143674) being a common route.

One established method for the preparation of 3-aminopyridine involves the Hofmann rearrangement of nicotinamide. This reaction is typically carried out using sodium hypobromite (B1234621), which is generated in situ from sodium hydroxide (B78521) and bromine. rsc.org

The subsequent N-methylation of 3-aminopyridine to yield N-methyl-3-pyridinamine can be challenging due to the potential for competing reactions, such as methylation at the pyridine (B92270) ring nitrogen. However, methods utilizing reagents like iodomethane (B122720) have been reported, though yields can be variable. researchgate.net More controlled and selective methylation can be achieved through multi-step sequences. For instance, 4-methyl-N-(pyridin-3-yl)benzenesulfonamide can be prepared and subsequently methylated, followed by deprotection to yield N-methyl-3-pyridinamine. nih.gov

| Precursor Compound | Synthesis Method | Key Reagents | Reference |

| 3-Aminopyridine | Hofmann rearrangement of nicotinamide | Sodium hypobromite (from NaOH and Br₂) | rsc.org |

| N-Methyl-3-pyridinamine | Direct methylation of 3-aminopyridine | Iodomethane | researchgate.net |

| N-Methyl-3-pyridinamine | From 4-methyl-N-(pyridin-3-yl)benzenesulfonamide | Methylation followed by deprotection | nih.gov |

Nitrosating Agent Reactivity and Selection

The choice of nitrosating agent is critical and depends on the reactivity of the amine and the desired reaction conditions.

The most traditional method for N-nitrosation involves the use of an alkali metal nitrite (B80452), typically sodium nitrite (NaNO₂), in an acidic medium. The acid protonates the nitrite to form nitrous acid (HNO₂), which is in equilibrium with the active nitrosating agent, dinitrogen trioxide (N₂O₃). orgsyn.org

A general procedure for the nitrosation of a secondary aromatic amine using this method involves dissolving the amine in a cooled acidic solution, often hydrochloric acid, and then adding an aqueous solution of sodium nitrite portion-wise while maintaining a low temperature to control the exothermic reaction. For example, the synthesis of N-nitrosomethylaniline is achieved by reacting methylaniline with sodium nitrite in the presence of hydrochloric acid and ice, with yields reported to be between 87-93%. efpia.eu The nitrosation of N-methyl-3-pyridinamine would be expected to proceed under similar conditions. The pH of the reaction is a crucial parameter, as excessively low pH can lead to protonation of the amine, reducing its nucleophilicity and thus the reaction rate. orgsyn.org

Dinitrogen trioxide (N₂O₃), also known as nitrous anhydride, is a potent nitrosating agent. It is often generated in situ from nitrous acid. N₂O₃ can directly nitrosate secondary amines in both aqueous and organic solutions. orgsyn.org The reaction is generally rapid.

While electrophilic nitrosation is the most common pathway, nucleophilic nitrosating agents can also be employed under specific conditions. However, for the direct synthesis of 3-Pyridinamine, N-methyl-N-nitroso- from its secondary amine precursor, electrophilic nitrosating agents are the standard choice.

Other powerful nitrosating agents that can be used, particularly in organic solvents, include alkyl nitrites (e.g., tert-butyl nitrite), nitrosyl halides (e.g., NOCl), and nitrosonium salts (e.g., NOBF₄). orgsyn.org Tert-butyl nitrite (TBN) has been shown to be an efficient reagent for the N-nitrosation of a wide range of secondary amines under mild, solvent-free, and acid-free conditions, often providing excellent yields. researchgate.netnih.gov This method offers a significant advantage by avoiding the use of strong mineral acids.

| Nitrosating Agent | Typical Conditions | Advantages | Reference |

| Sodium Nitrite/Acid | Aqueous, low temperature (0-10 °C) | Readily available, well-established | efpia.eu |

| Dinitrogen Trioxide | In situ from HNO₂ | Potent nitrosating agent | orgsyn.org |

| tert-Butyl Nitrite | Solvent-free or organic solvent, room temp. | Mild, acid-free, high yields | researchgate.netnih.gov |

Reaction Condition Optimization for Enhanced Yield and Selectivity

To maximize the yield and selectivity of the synthesis of 3-Pyridinamine, N-methyl-N-nitroso-, several reaction parameters must be carefully controlled.

Temperature: Nitrosation reactions are typically exothermic. Maintaining a low temperature, often between 0 and 10 °C, is crucial to prevent side reactions and the decomposition of nitrous acid. efpia.eu

pH: The rate of nitrosation is highly pH-dependent. For reactions using nitrite salts, an acidic environment is necessary to generate the active nitrosating species. However, the pH must be balanced to avoid excessive protonation of the amine precursor, which would render it unreactive. The optimal pH is generally in the weakly acidic range. orgsyn.org

Stoichiometry: The molar ratio of the amine to the nitrosating agent should be carefully controlled. Using a slight excess of the nitrosating agent can help to ensure complete conversion of the amine.

Solvent: For reactions in acidic aqueous media, water is the solvent. When using nitrosating agents like tert-butyl nitrite, the reaction can be run neat or in an aprotic organic solvent such as acetonitrile (B52724) or tetrahydrofuran.

Reaction Time: The reaction time will vary depending on the specific conditions and the reactivity of the substrates. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is advisable to determine the point of completion.

By carefully selecting the precursor amine and the nitrosating agent, and by optimizing the reaction conditions, the synthesis of 3-Pyridinamine, N-methyl-N-nitroso- can be achieved with high efficiency.

Kinetic and Thermodynamic Aspects of Formation

Understanding the kinetics and thermodynamics of nitrosamine (B1359907) formation provides insight into the feasibility and energy profile of the reaction.

Quantum chemical calculations have shed light on the energy profiles for N-nitrosamine formation pathways. The reactions are generally characterized by negative free energy changes, indicating thermodynamic favorability, and relatively low activation energies, suggesting kinetic accessibility. nih.govacs.org

For pathways involving intermediates derived from carbonyl compounds, specific energy values have been determined:

The reaction of secondary amines with the nitrosating agent N₂O₃ has a low activation energy (<18 kcal/mol) and is exergonic (< -19 kcal/mol). nih.govacs.org

The formation of an intermediate via electrophilic attack on an iminium ion has activation free energies between 11.6 and 17.8 kcal/mol. nih.gov

The final step, where a carbinolamine-derived intermediate rearranges to form the N-nitrosamine, has activation free energies ranging from 10 to 13.5 kcal/mol. nih.govacs.org

Activation profiles have been calculated specifically for N-nitroso-N-methyl-3-aminopyridine (3-NMPY), providing a direct look at the energy landscape for its formation and subsequent reactions. researchgate.net Studies comparing carcinogenic and non-carcinogenic nitrosamines reveal that for carcinogenic variants, the formation of DNA adducts from reactive intermediates is kinetically controlled. nih.gov

Table 2: Energetic Profile of N-Nitrosamine Formation Steps This table is interactive. You can sort and filter the data.

| Reaction Step | Type of Value | Value (kcal/mol) | Reference |

|---|---|---|---|

| Secondary Amine + N₂O₃ | Activation Energy | < 18 | nih.gov, acs.org |

| Secondary Amine + N₂O₃ | Free Energy Change | < -19 | nih.gov, acs.org |

| Iminium Ion Pathway (Step 1) | Free Energy of Activation | 11.6 - 17.8 | nih.gov |

| Carbinolamine Pathway (Final Step) | Free Energy of Activation | 10 - 13.5 | nih.gov, acs.org |

| Diazonium Ion + Guanine (DNA) | Transition State Barrier | +14.2 to +15.3 | nih.gov |

| Diazonium Ion + Guanine (DNA) | Reaction Energy | -91.4 to -95.5 | nih.gov |

Indirect Formation Mechanisms

Beyond direct synthesis, 3-Pyridinamine, N-methyl-N-nitroso- can be formed indirectly from precursors present in various complex environments.

Formation from Precursors in Complex Matrices

N-nitrosamines are known to form in complex matrices like tobacco products and pharmaceuticals. pharmaexcipients.comnih.gov The formation requires the presence of a nitrosatable amine and a nitrosating agent under favorable conditions. pharmaexcipients.com

In tobacco, alkaloids such as nicotine (B1678760) serve as precursors to tobacco-specific nitrosamines (TSNAs). While 3-Pyridinamine, N-methyl-N-nitroso- is not typically classified as a major TSNA, its isomeric precursor, N-methylaminopyridine, can be present. The nitrosation of these precursors can lead to the formation of various N-nitroso-N-methylaminopyridines (NMPYs). epa.govnih.govnih.gov For example, 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen, is formed from nicotine and is found in cigarette tobacco and smoke. nih.govnist.gov

The presence of other chemicals can also facilitate nitrosamine formation. For instance, formaldehyde (B43269), found as a contaminant in some excipients, can react with secondary amines to form iminium ions, which are key precursors in nitrosamine synthesis, particularly under neutral or basic conditions. nih.govpharmaexcipients.com

Role of Secondary and Tertiary Amines in Nitrosamine Generation

The generation of N-nitrosamines is predominantly linked to the reaction of secondary or tertiary amines with a nitrosating agent. veeprho.com Nitrous acid, which is unstable and typically formed in situ from nitrites under acidic conditions, is a common nitrosating agent. veeprho.com

Secondary Amines: Secondary amines are the most direct precursors to stable N-nitrosamines. ccsnorway.com The reaction involves the secondary amine, such as N-methyl-3-pyridinamine, reacting with a nitrosating agent like dinitrogen trioxide (N₂O₃), which is formed from nitrous acid. researchgate.net This leads to the formation of the corresponding N-nitrosamine, in this case, 3-Pyridinamine, N-methyl-N-nitroso-. The general risk of nitrosamine formation is considered highest from secondary amines compared to primary or tertiary amines. ccsnorway.com The reactivity of different secondary amines follows the order: aryl amines > benzyl (B1604629) amines > alkyl amines. sci-hub.se

Tertiary Amines: Tertiary amines can also serve as precursors to N-nitrosamines through a process called dealkylative nitrosation. veeprho.com This reaction pathway involves the cleavage of an alkyl group from the tertiary amine. researchgate.net The reaction proceeds through a methylene (B1212753) ammonium (B1175870) ion intermediate, which then reacts with a nitrite ion and cleaves an aldehyde group to yield the nitrosamine. veeprho.com Generally, tertiary amines are less reactive and require more stringent conditions or more potent nitrosating agents compared to secondary amines. sci-hub.seresearchgate.net However, tertiary amines with specific structural features, such as an electron-rich benzylic group, can undergo rapid nitrosamine formation. sci-hub.se The structure of the tertiary amine is a critical factor in the rate of this reaction. researchgate.net

The formation of nitrosamines from both secondary and tertiary amines is a significant concern, particularly as trace amounts of amine and nitrite contaminants in raw materials, reagents, or solvents can lead to the generation of these impurities. veeprho.com

| Amine Type | Reaction Pathway | General Reactivity | Notes |

|---|---|---|---|

| Secondary Amine (e.g., N-methyl-3-pyridinamine) | Direct Nitrosation | High ccsnorway.com | The most direct route to stable N-nitrosamines. ccsnorway.com |

| Tertiary Amine | Dealkylative Nitrosation | Lower than Secondary Amines sci-hub.seresearchgate.net | Requires cleavage of an N-C bond; reactivity is highly structure-dependent. sci-hub.seresearchgate.net |

Influence of Environmental and Storage Conditions

The formation and stability of 3-Pyridinamine, N-methyl-N-nitroso-, like other nitrosamines, are significantly influenced by environmental and storage conditions. Key factors include pH, temperature, and exposure to light.

pH: The formation of nitrosamines from the reaction of amines with nitrite is highly pH-dependent. The nitrosating agent, nitrous acid (pKa ~3.4), is formed from nitrite under acidic conditions. researchgate.net Below pH 5.5, nitrite is converted to nitrous acid, which can then react with secondary amines to form N-nitroso compounds. nih.gov The rate of nitrosation is often optimal at a pH around 3.4, where there is a sufficient concentration of both the unprotonated amine to act as a nucleophile and nitrous acid to act as the nitrosating agent precursor.

Temperature and Storage: Temperature plays a crucial role in both the formation and stability of nitrosamines. A study on the stability of six volatile nitrosamines in human urine provides insight into how temperature affects these compounds over time. nih.gov While this study did not specifically include 3-Pyridinamine, N-methyl-N-nitroso-, the findings for other volatile nitrosamines are informative. The results indicated that the analytes were stable for up to 24 days at temperatures of approximately 20°C, 4–10°C, and -20°C. nih.gov For long-term storage, the compounds were stable for up to a year when kept at -70°C. nih.gov Prepared samples stored at -20°C were found to be stable for at least 10 weeks. nih.gov This suggests that low temperatures are critical for preventing the degradation or further reaction of nitrosamines in stored samples.

| Storage Temperature | Duration of Stability | Reference |

|---|---|---|

| ~20°C (Room Temperature) | Stable for 24 days | nih.gov |

| 4–10°C (Refrigeration) | Stable for 24 days | nih.gov |

| -20°C (Freezer) | Stable for at least 10 weeks (prepared samples) | nih.gov |

| -70°C (Deep Freezer) | Stable for up to 1 year | nih.gov |

Sunlight: Exposure to sunlight can lead to the photolytic degradation of nitrosamines, which would reduce their observed concentrations in the environment. ccsnorway.com

Catalytic and Inhibitory Effects on Formation

The rate of nitrosamine formation can be altered by the presence of catalysts or inhibitors.

Catalysis: Certain substances can catalyze the nitrosation reaction. For instance, activated carbon surfaces have been shown to catalyze the formation of N-nitrosodimethylamine (NDMA) from tertiary amines like trimethylamine (B31210) (TMA) and dimethylbenzylamine (DMBA). researchgate.net The proposed mechanism involves the activated carbon promoting the cleavage of the tertiary amine to a secondary amine, which is then nitrosated. researchgate.net

Inhibition: Several compounds can inhibit the formation of N-nitrosamines. These inhibitors typically work by competing with the amine for the nitrosating agent. A study demonstrated that various antioxidants can effectively inhibit nitrosamine formation in oral solid dosage forms. nih.gov When added at a concentration of approximately 1% by weight, inhibitors showed significant effectiveness. nih.gov For example, bicarbonate has been shown to inhibit nitrosation. nih.gov Other effective inhibitors include:

Ascorbic acid (Vitamin C)

Sodium ascorbate (B8700270)

α-tocopherol (Vitamin E)

Caffeic acid

Ferulic acid

These substances were found to achieve over 80% inhibition. nih.gov Additionally, certain amino acids, such as glycine, lysine, and histidine, have shown potential as inhibitors of nitrosamine formation in solution. nih.gov

| Inhibitor | Inhibition Level | Reference |

|---|---|---|

| Ascorbic Acid | >80% at ~1 wt% | nih.gov |

| Sodium Ascorbate | >80% at ~1 wt% | nih.gov |

| α-Tocopherol | >80% at ~1 wt% | nih.gov |

| Caffeic Acid | >80% at ~1 wt% | nih.gov |

| Ferulic Acid | >80% at ~1 wt% | nih.gov |

| Bicarbonate | Inhibits nitrosation | nih.gov |

Metabolism and Biotransformation Studies of 3 Pyridinamine, N Methyl N Nitroso

In Vitro Metabolic Pathways

In vitro studies are essential for elucidating the metabolic fate of xenobiotics. These studies often employ subcellular fractions, such as microsomes, which are rich in metabolic enzymes.

Microsomal Metabolism: Rat Liver Microsome Models

Rat liver microsomes are a standard model for studying drug and xenobiotic metabolism because they contain a high concentration of cytochrome P450 (CYP450) enzymes. nih.govnih.gov A comparative study on the in vitro metabolism of isomeric N-nitroso-N-methylaminopyridines (NMPY) using rat liver microsomes revealed significant differences in their metabolic rates. nih.gov The metabolism of N-nitrosamines in these models is dependent on factors like NADPH. nih.gov

Oxidative Demethylation Processes

Oxidative demethylation is a common metabolic pathway for many compounds, including N-nitrosamines. This process involves the removal of a methyl group, often catalyzed by CYP450 enzymes. nih.govnih.gov In the case of N-nitroso-N-methylaminopyridines, the rate of demethylation varies between isomers. nih.gov For instance, the carcinogenic N-nitroso-N-methyl-2-aminopyridine (2-NMPY) is demethylated to a much greater extent than its non-carcinogenic isomers, 3-NMPY (3-Pyridinamine, N-methyl-N-nitroso-) and 4-NMPY. nih.gov This process is considered a key activation step, and the rate of demethylation is closely linked to the biological activity of the compound. nih.gov

| Metabolic Pathway | Role in Metabolism of 3-NMPY | Key Enzymes |

| Oxidative Demethylation | Minor activating pathway | Cytochrome P450 nih.govnih.gov |

| Enzymatic Denitrosation | Major deactivating pathway | Cytochrome P450 nih.govnih.gov |

| N-Oxide Formation | Major deactivating pathway | Microsomal N-oxidase nih.govnih.gov |

Formation of Hydroxylated Pyridine (B92270) Derivatives (e.g., 3-hydroxypyridine)

The hydroxylation of the pyridine ring is another metabolic possibility, catalyzed by CYP450 enzymes. nih.gov However, studies have shown that for 3-NMPY, the formation of 3-hydroxypyridine (B118123) occurs only in trace amounts. nih.gov This is in stark contrast to the 2-NMPY isomer, which yields high amounts of 2-hydroxypyridine (B17775). nih.gov The low yield of hydroxylated derivatives from 3-NMPY suggests that this is not a major metabolic pathway for this isomer under the studied in vitro conditions.

Formation of Aminopyridine Derivatives (e.g., 3-aminopyridine)

The formation of aminopyridine derivatives is another potential metabolic outcome. While 2-aminopyridine (B139424) is found in high yields after the incubation of 2-NMPY, the formation of 3-aminopyridine (B143674) from 3-NMPY is not as prominent. nih.govnih.gov The generation of 2-aminopyridine is thought to occur through a secondary metabolic process involving the reductive cleavage of azo coupling products. nih.gov The formation of 4-aminopyridine (B3432731) from 4-NMPY in vivo is believed to result from the demethylation of the denitrosation product, 4-methylaminopyridine. nih.gov

Comparative Metabolic Rates of Isomeric N-Nitroso-N-methylaminopyridines

In vitro studies using rat liver microsomes have revealed significant differences in the metabolic rates and pathways of isomeric N-Nitroso-N-methylaminopyridines (NMPY). nih.gov The metabolism of 3-NMPY, along with its isomers 2-NMPY and 4-NMPY, involves processes of demethylation, denitrosation, and N-oxide formation. nih.gov

Demethylation is considered an activating pathway, while denitrosation and N-oxide formation are deactivating pathways. nih.gov The rate of these metabolic processes varies significantly among the isomers. For 3-NMPY and 4-NMPY, which are non-carcinogenic and non-mutagenic, enzymatic denitrosation and N-oxide formation are major metabolic routes. nih.gov In contrast, the potent carcinogen 2-NMPY is demethylated to a much greater extent. nih.gov

The ratio of activating to deactivating metabolic processes highlights these differences. At a 10 mM substrate concentration, the ratio for 3-NMPY was approximately -1.5, indicating a prevalence of deactivating pathways. nih.gov This contrasts sharply with the ratio for 2-NMPY, which was 3 at 10 mM and around 50 at a 1 mM concentration. nih.gov

Table 1: Comparative in vitro metabolism of NMPY isomers in rat liver microsomes

| Isomer | Metabolic Pathways | Ratio of Activating to Deactivating Processes (at 10 mM) |

|---|---|---|

| 2-NMPY | Predominantly demethylation (activation) | 3 |

| 3-NMPY | Predominantly denitrosation and N-oxide formation (deactivation) | -1.5 |

| 4-NMPY | Predominantly denitrosation and N-oxide formation (deactivation) | 0.5 |

Data sourced from an in vitro study with rat liver microsomes. nih.gov

In Vivo Biotransformation Analysis

In vivo studies in rats complement the in vitro findings, demonstrating notable qualitative and quantitative differences in the metabolic fates of NMPY isomers. nih.gov

Analysis of urinary metabolites following the administration of 3-NMPY to rats revealed the presence of the unchanged parent compound and its N-oxide. oup.com This indicates that a significant portion of the compound is excreted without undergoing activating transformations. In contrast, for the carcinogenic 2-NMPY, no unchanged parent compound was detected in the urine; its metabolites were primarily 2-hydroxypyridine and 2-aminopyridine. nih.govoup.com For 4-NMPY, the parent compound, its N-oxide, a ring-hydroxylated metabolite with an intact N-nitroso structure, and 4-aminopyridine were found in the urine. nih.govoup.com

In vivo studies have identified the unchanged parent compound, 3-NMPY, in the urine of rats. oup.com The N-oxide of 3-NMPY has also been identified as a urinary metabolite. oup.com While glucuronide conjugates are common metabolites for some nitrosamines like NNAL tobaccoinduceddiseases.org, specific information on the conjugation of 3-NMPY is not detailed in the available literature.

The metabolic pathways of 3-NMPY are predominantly deactivating. The formation of 3-NMPY-N-oxide is a detoxification pathway. nih.gov Denitrosation, another deactivating process, also plays a substantial role in the metabolism of 3-NMPY. nih.gov

Activation of 3-NMPY is a minor pathway. Only trace amounts of 3-hydroxypyridine, a product indicative of metabolic activation, have been detected. nih.govoup.com This is in stark contrast to the metabolism of 2-NMPY, where 2-hydroxypyridine is a major metabolite, signifying a high degree of metabolic activation. nih.govoup.com

Table 2: Urinary Metabolites of NMPY Isomers in Rats

| Isomer | Unchanged Parent Compound | Deactivated Metabolites | Activated Metabolites |

|---|---|---|---|

| 2-NMPY | Not detected | Not detected | 2-hydroxypyridine, 2-aminopyridine |

| 3-NMPY | Detected | 3-NMPY-N-oxide | Traces of 3-hydroxypyridine |

| 4-NMPY | Detected | 4-NMPY-N-oxide, ring-hydroxylated metabolite, 4-aminopyridine | Not detected |

Data compiled from in vivo studies in rats. nih.govoup.com

Metabolic activation of N-nitrosamines is primarily initiated by cytochrome P450-mediated alpha-C-hydroxylation. nih.govnih.govchemrxiv.org This process is considered a rate-limiting step leading to the formation of unstable intermediates that can ultimately generate DNA-reactive electrophiles. chemrxiv.orgpsu.edu

For 3-NMPY, the pathway of alpha-C-hydroxylation is significantly less favored compared to its 2-pyridyl isomer. nih.gov This hydroxylation would lead to the formation of an unstable alpha-hydroxy-nitrosamine, which would then decompose, releasing formaldehyde (B43269) and a putative pyridine-3-diazonium intermediate. nih.govoup.com The subsequent hydrolysis of this diazonium ion would yield 3-hydroxypyridine. nih.gov The fact that only trace amounts of 3-hydroxypyridine are formed from 3-NMPY confirms that this activation pathway is not prominent. nih.govoup.com In contrast, the high yield of 2-hydroxypyridine from 2-NMPY indicates that alpha-C-hydroxylation and the subsequent formation of a pyridine-2-diazonium intermediate is a major metabolic route for this isomer. nih.govoup.com

The formation of diazonium intermediates is a critical step in the bioactivation of many nitrosamines. google.comnih.gov However, for 3-NMPY, the metabolic preference is for deactivating pathways, thus limiting the generation of the pyridine-3-diazonium intermediate.

The primary site of metabolism for many nitrosamines is the liver, as demonstrated by in vitro studies with liver microsomes. nih.gov While organ-specific metabolism has been studied for other nitrosamines, such as in the lung for NNK nih.gov, specific data on the organ-specific metabolic activity of 3-Pyridinamine, N-methyl-N-nitroso- related to its non-toxicological pathways in various organs is not extensively detailed in the reviewed scientific literature.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic separation is fundamental to the accurate analysis of 3-Pyridinamine, N-methyl-N-nitroso-, isolating it from interfering compounds prior to detection and quantification. Both gas and liquid chromatography are employed, each offering distinct advantages depending on the sample matrix and the specific analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and has been traditionally used for nitrosamine (B1359907) analysis. nih.gov It provides excellent chromatographic resolution and, when coupled with a mass spectrometer, offers high selectivity and sensitivity. gcms.cz

The successful analysis of N-nitrosamines by GC-MS hinges on the optimization of chromatographic conditions to ensure efficient separation and detection. Key parameters that are typically optimized include the GC column, temperature program, and injection technique.

For instance, a triple quadrupole GC-MS/MS system can be used to develop a Multiple Reaction Monitoring (MRM) method, which significantly improves selectivity and lowers detection limits, especially in complex matrices. gcms.cz The GC is often operated in a constant linear velocity mode to achieve the best chromatographic resolution and symmetrical peak shapes. gcms.cz The selection of a capillary column specifically designed for N-nitrosamine analysis is also crucial for the complete separation of all target analytes. gcms.cz

A fast GC-MS method has been developed for the quantitative determination of a wide range of low molecular weight nitrosamines. This approach allows for the screening of these compounds at low ppb levels with a short analysis time. nih.gov

Table 1: Example of GC-MS Operating Conditions for N-Nitrosamine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| GC System | Shimadzu GCMS-TQ8040 | gcms.cz |

| Column | Restek capillary column for N-Nitrosamines | gcms.cz |

| Injection Mode | 2uL direct injection | gcms.cz |

| Ionization Mode | Electron Impact (EI) at 70 eV | gcms.cz |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | gcms.cz |

A significant challenge in the GC analysis of certain nitrosamines is their thermal lability. Some N-nitrosamines can degrade in the hot GC injector or on the column, leading to inaccurate quantification. While many low molecular weight nitrosamines are amenable to GC-MS analysis, alternative techniques may be necessary for compounds that are particularly sensitive to heat. nih.govyoutube.com For thermally labile compounds, LC-MS is often considered a more suitable alternative as it does not require high temperatures for sample introduction. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms

LC-MS has emerged as a preferred technique for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally labile. researchgate.net It offers a faster alternative to traditional GC-MS methods for the analysis of nitrosamines. lcms.czrsc.org

The integration of Ultra-High-Performance Liquid Chromatography (UHPLC) with mass spectrometry provides enhanced separation efficiency, higher throughput, and improved sensitivity. lcms.czrsc.org UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in sharper peaks and better resolution of closely eluting compounds. lcms.cz A method using UHPLC coupled to a high-resolution mass spectrometer has been developed for the analysis of nine N-nitrosamines. rsc.orgresearchgate.net

Table 2: Example of UHPLC Conditions for N-Nitrosamine Separation

| Parameter | Condition | Reference |

|---|---|---|

| UHPLC System | Thermo Scientific™ Dionex™ UltiMate™ 3000 RSLC | lcms.cz |

| Column | Thermo Scientific™ Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) | lcms.cz |

| Mobile Phase A | Water + 0.1% Formic Acid | lcms.cz |

| Mobile Phase B | Methanol (B129727) + 0.1% Formic Acid | lcms.cz |

| Flow Rate | 500 µL/min | lcms.cz |

| Injection Volume | 100 µL | lcms.cz |

The choice of ionization source is critical for achieving optimal sensitivity in LC-MS analysis. The two most common interfaces for nitrosamine analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). youtube.comnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for a wide range of molecules, including those that are thermally labile. youtube.com It works well for both small and large molecules and can be used in both positive and negative ion modes. youtube.com In ESI, it is common to control the pH to promote the formation of pre-formed ions in the solution. youtube.com A method using UHPLC coupled with heated ESI (HESI) in positive ionization mode has been successfully developed and validated for the analysis of nine N-nitrosamines. rsc.orgresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is generally better for less polar and more volatile compounds that may be considered suitable for GC analysis. youtube.com For APCI, the analyte must have some degree of volatility and be thermally stable, as the source operates at elevated temperatures. youtube.com Studies have shown that APCI can provide better performance for low molecular weight nitrosamines. youtube.com The organic solvent used in the mobile phase is very important in APCI; for instance, methanol is a proton donor and often performs better than acetonitrile (B52724). youtube.com

A comparative study of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the analysis of nine nitrosamines found that all three methods showed excellent linearity with correlation coefficients (R²) of 0.99 or higher for most of the tested compounds. nih.gov However, the choice between ESI and APCI can depend on the specific analyte and the complexity of the sample matrix. nih.gov

Table 3: Comparison of ESI and APCI Ionization for LC-MS

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Reference |

|---|---|---|---|

| Analyte Polarity | More suitable for moderately polar metabolites | Suitable for weakly polar/non-polar and strongly polar metabolites | nih.gov |

| Thermal Stability | Good for thermally labile compounds | Requires thermal stability | youtube.com |

| Analyte Volatility | Not required | Some volatility is necessary | youtube.com |

| Ion Formation | Generates more adducts | Generates more fragment ions | nih.gov |

| Typical Analytes | Macromolecules, polar small molecules | Low molecular weight compounds, less polar compounds | youtube.com |

Compound Names

Table 4: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| 3-Pyridinamine, N-methyl-N-nitroso- | - |

| N-nitrosodimethylamine | NDMA |

| N-nitrosodiethylamine | NDEA |

| N-nitrosodi-n-propylamine | NDPA |

| N-nitrosodi-n-butylamine | NDBA |

| N-nitrosopiperidine | NPIP |

| N-nitrosopyrrolidine | NPYR |

| N-nitrosomorpholine | NMOR |

| N-nitrosodiphenylamine | NDPhA |

| N-nitroso-N-methylethylamine | NMEA |

| N-nitroso-ethylisopropylamine | EIPNA |

| N-nitroso-diisopropylamine | DIPNA |

| N-nitroso-N-methylaniline | NMPA |

| 1-Methyl-4-nitrosopiperazine | MeNP |

| N-nitroso-N-methyl-4-aminobutyric acid | NMBA |

| N-nitrosoproline | NPRO |

| N-nitrosopipecolic acid | NPIC |

| N-acetyl-S-allylcysteine | - |

| S-allyl cysteine | - |

| 4-(N-Nitroso-N-methylamino)-1-(3-pyridyl)-1-butanone | NNK |

| N-methylpyridin-3-amine | - |

| 4-nitrosomethylaminopyridine | - |

| N-nitrosoethylmethylamine | EMNA |

Mass Spectrometry Detectors: Triple Quadrupole (QQQ MS) and High-Resolution Mass Spectrometry (TOF HRMS, Q-Exactive)

Mass spectrometry (MS) is a powerful and specific detection method for N-nitroso compounds. osti.gov When coupled with chromatographic separation, it provides high sensitivity and selectivity, which are crucial for identifying and quantifying trace levels of these compounds.

Triple Quadrupole (QQQ) Mass Spectrometry is frequently recommended for the analysis of nitrosamine impurities due to its high sensitivity and the ability to perform Multiple Reaction Monitoring (MRM). restek.comlcms.cz This technique offers low detection limits, often in the parts-per-billion (ppb) range. restek.com For instance, a highly selective and sensitive LC/MS/MS method using a triple quadrupole system was developed for the detection of a nitrosamine impurity, achieving a limit of detection (LOD) of 0.05 ng/mL and a limit of quantification (LOQ) of 0.1 ng/mL. lcms.cz The optimization of MRM parameters and ion source conditions is critical to maximize sensitivity. lcms.cz

High-Resolution Mass Spectrometry (HRMS) , including Time-of-Flight (TOF) and Orbitrap-based systems like the Q Exactive, offers high mass accuracy and resolving power. This allows for the confident identification of analytes based on their exact mass, reducing the likelihood of false positives. labcompare.comnih.gov HPLC-HRMS is one of the analytical methods proposed by the USP for detecting nitrosamine impurities. labcompare.com For example, high-resolution mass spectrometry has been used to identify DNA adducts of N-nitroso compounds, demonstrating its utility in complex biological matrices. nih.gov The Q Exactive Plus Orbitrap has been used for the analysis of related N-nitroso compounds, providing detailed structural information. nih.gov

Table 1: Comparison of Mass Spectrometry Detectors for Nitrosamine Analysis

| Feature | Triple Quadrupole (QQQ) MS | High-Resolution Mass Spectrometry (TOF HRMS, Q-Exactive) |

| Principle | Utilizes two quadrupoles for mass analysis and a third for collision-induced dissociation, enabling MRM. | Measures the time it takes for ions to travel a fixed distance (TOF) or traps ions in an orbital motion to measure their mass-to-charge ratio with high precision (Orbitrap). |

| Primary Advantage | High sensitivity and selectivity in complex matrices through MRM. restek.comlcms.cz | High mass accuracy and resolution, providing confident identification. labcompare.comnih.gov |

| Common Application | Targeted quantification of known nitrosamines. restek.comlcms.cz | Screening for and identification of unknown or unexpected nitrosamines; confirmation of identity. labcompare.comnih.gov |

| Reported Sensitivity | Low ppb levels. restek.com | Can achieve low detection limits, comparable to QQQ for some applications. |

Liquid Chromatography-Spectrophotometric Detection

Liquid chromatography (LC) is a versatile separation technique that can be paired with various spectrophotometric detectors for the analysis of N-nitroso compounds. researchgate.net

UV-Vis spectrophotometry can be used for the detection of N-nitroso compounds, which typically exhibit characteristic absorption bands. researchgate.netresearchgate.net For instance, N-nitroso derivatives have been shown to have absorption maxima in the range of 370-425 nm. researchgate.net The photolysis of nitrosamines can be studied by examining their UV-Vis absorption spectra in conjunction with solar actinic flux data. researchgate.net

Photodiode Array (PDA) detection provides the advantage of acquiring the entire UV-Vis spectrum of an analyte as it elutes from the chromatography column. This allows for the assessment of peak purity and can aid in the identification of compounds based on their spectral characteristics.

For certain N-nitroso compounds or their derivatives, spectro-fluorescence detection can offer high sensitivity and selectivity. This technique has been employed in the analysis of DNA adducts of N-nitroso compounds after derivatization with a fluorescent tag. For example, a hydrazone derivative formed from a DNA adduct was isolated using reverse-phase HPLC with fluorescence detection. nih.gov

Other Chromatographic Techniques

The Gas Chromatography-Thermal Energy Analyzer (GC-TEA) is considered a highly specific and sensitive method for the determination of volatile N-nitrosamines. labcompare.comusp.orgnih.gov The TEA detector is selective for the nitroso functional group, which minimizes interference from the sample matrix. usp.org In this technique, the N-N=O bond of the nitrosamine is thermally cleaved, releasing a nitric oxide (NO) radical. This radical then reacts with ozone to produce excited nitrogen dioxide, which emits light in the near-infrared region upon relaxation. This emitted light is detected by a photomultiplier tube. labcompare.comusp.org

The GC-TEA method has been a preferred technique for nitrosamine analysis since the 1970s and is recognized for its reliability. usp.orgchromforum.org It has been shown to have a strong correlation with GC-MS data for the determination of N-nitrosodimethylamine. nih.govuu.nl The sensitivity of TEA systems can be less than 2 picograms of nitrogen per second. usp.org

Table 2: Summary of Chromatographic Methods for 3-Pyridinamine, N-methyl-N-nitroso- Analysis

| Technique | Detector | Principle | Key Advantages |

| LC-MS/MS | Triple Quadrupole (QQQ) | Separation by liquid chromatography followed by mass analysis based on precursor-to-product ion transitions. | High sensitivity and selectivity for targeted analysis. restek.comlcms.cz |

| LC-HRMS | TOF or Orbitrap | Separation by liquid chromatography followed by high-resolution mass analysis. | Accurate mass measurement for confident identification. labcompare.comnih.gov |

| LC-UV/Vis | UV-Vis Spectrophotometer | Separation by liquid chromatography and detection based on the absorption of UV-Visible light. | Simple and cost-effective for quantification of known compounds. researchgate.net |

| LC-PDA | Photodiode Array | Separation by liquid chromatography with spectral data acquisition across a range of wavelengths. | Provides spectral information for peak purity assessment and identification. |

| LC-Fluorescence | Fluorescence Detector | Separation by liquid chromatography and detection of fluorescent compounds or derivatives. | High sensitivity and selectivity for fluorescent analytes. nih.gov |

| GC-TEA | Thermal Energy Analyzer | Separation by gas chromatography followed by selective detection of the nitroso group via chemiluminescence. | High specificity and sensitivity for volatile nitrosamines, minimizing matrix interference. labcompare.comusp.orgnih.gov |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis coupled with mass spectrometry (CE-MS) is an effective analytical platform for polar and charged analytes. nih.gov It offers a valuable alternative to more common gas chromatography (GC) and liquid chromatography (LC) methods for the analysis of nitrosamines like N-nitrosodimethylamine (NDMA) in pharmaceutical products. nih.gov

A key advantage of CE-MS is the use of a fused-silica capillary that functions as both the separation column and a nano-electrospray ionization (nanoESI) emitter. This configuration enhances ionization efficiency and, consequently, sensitivity. nih.gov For the analysis of NDMA in valsartan, a CE-nanoESI/MS system demonstrated excellent selectivity, linearity, accuracy, and precision, achieving a limit of detection (LOD) of 0.3 ng/mL and a limit of quantification (LOQ) of 1.0 ng/mL. nih.gov

Key Features of CE-MS for Nitrosamine Analysis:

High Separation Efficiency: CE provides excellent separation of complex mixtures.

Distinct Selectivity: It offers different separation selectivity compared to LC methods, providing complementary analytical information. nih.gov

Low Sample Volume: The technique requires minimal sample volume. nih.gov

High Sensitivity: The integration with nanoESI-MS allows for low detection limits. nih.gov

CE-MS has proven to be a valuable tool in metabolomics research, capable of detecting a unique set of polar metabolites that may not be captured by other techniques like hydrophilic interaction liquid chromatography (HILIC)-MS. nih.gov This highlights its potential for the comprehensive analysis of complex samples containing compounds such as 3-Pyridinamine, N-methyl-N-nitroso-.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the analysis of a wide range of impurities in pharmaceuticals, including various nitrosamines. nih.govslideshare.net This method utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a modifier such as methanol. nih.gov

SFC is particularly advantageous for its ability to separate both nonpolar and polar compounds in a single analysis, often with shorter run times compared to traditional LC methods. nih.gov For instance, an SFC method was developed to separate 16 different nitrosamines in under 4 minutes, with a total run time of 11.5 minutes. nih.gov This method employed a porous graphitic carbon (PGC) column, which is well-suited for the separation of structurally similar compounds. nih.gov

Recent advancements have focused on developing universal SFC-MS/MS methods for the investigation of nitrosamines in a variety of drug substances and products, including sartans, metformin, and ranitidine. nih.govfu-berlin.de These methods are validated according to international guidelines and are capable of detecting nitrosamines in the parts-per-billion (ppb) range. nih.gov

Table 1: Example SFC Method Parameters for Nitrosamine Analysis

| Parameter | Condition |

|---|---|

| Column | Supel Carbon porous graphitic carbon (PGC) |

| Mobile Phase | Carbon dioxide with 0.1% TFA in methanol (modifier) |

| Make-up Solvent | 0.35% formic acid in methanol |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Analysis Time | Separation of 16 NAs in 4 min, total run time 11.5 min |

Data derived from a study on universal nitrosamine analysis. nih.gov

Sample Preparation and Enrichment Strategies

Effective sample preparation is critical for the accurate quantification of trace-level analytes like 3-Pyridinamine, N-methyl-N-nitroso- from complex matrices. The goal is to isolate and concentrate the target analyte while removing interfering substances.

Solid Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of tobacco-specific nitrosamines (TSNAs) from various sample types, including tobacco, smokeless tobacco products, and biological fluids. researchgate.net The technique relies on the partitioning of the analyte between a solid sorbent and a liquid phase.

A variety of sorbents have been utilized for TSNA extraction, including inorganic silica-based and organic polymer-based materials. researchgate.net Mixed-mode sorbents, which combine hydrophobic and cation-exchange properties, have shown particular effectiveness. researchgate.net The selection of the appropriate sorbent and optimization of parameters such as sample pH, wash solutions, and elution solvents are crucial for achieving high recovery and reproducibility. researchgate.net For example, a method using a mixed-mode sorbent for the analysis of TSNAs in mainstream cigarette smoke reported limits of detection ranging from 0.018 to 0.057 ng/cigarette. researchgate.net

However, traditional SPE methods can sometimes result in low recovery rates for TSNAs in certain matrices, such as e-liquids, with some studies reporting recoveries below 30%. frontiersin.org To address this, novel materials like molecularly imprinted polymers (MIPs) are being explored as highly selective SPE sorbents. frontiersin.org

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic sample preparation technique that involves partitioning the analyte between two immiscible liquid phases. For the analysis of nitrosamines, LLE has been employed to extract these compounds from various matrices, including processed meats and electronic cigarette liquids. nih.govnih.gov

In a typical LLE procedure for nitrosamines, an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) is used to extract the analytes from an aqueous sample. nih.govnih.gov The efficiency of the extraction can be influenced by factors like the pH of the aqueous phase and the presence of salts. For the determination of TSNAs in e-cigarette liquids, LLE was compared with SPE, with both methods showing utility in sample clean-up prior to LC-MS/MS analysis. nih.govucla.edu

Automated LLE systems have also been developed to improve the reproducibility and throughput of the extraction process for nitrosamine analysis in drug products. researchgate.net

Distillation Techniques

Distillation methods, such as steam distillation, have been traditionally used in the preparation of tobacco extracts. google.com These techniques separate compounds based on differences in their volatilities. While effective for isolating certain flavor components, distillation is a less common primary technique for the direct quantitative analysis of specific nitrosamines like 3-Pyridinamine, N-methyl-N-nitroso-. This is partly due to the potential for thermal degradation of the analytes and the co-distillation of interfering compounds. acs.org

Derivatization Protocols for Enhanced Detection

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility, thermal stability, or detectability. For nitrosamines, derivatization can be employed to enhance their response in analytical instruments like gas chromatographs or high-performance liquid chromatographs with fluorescence detectors. pmda.go.jpresearchgate.net

One common approach involves the denitrosation of the N-nitroso group, followed by the derivatization of the resulting secondary amine with a fluorescent labeling agent. researchgate.net Reagents such as dansyl chloride and fluorenylmethoxycarbonyl chloride (Fmoc-Cl) have been used for this purpose, allowing for highly sensitive detection by HPLC with fluorescence detection. researchgate.net

Another strategy involves derivatization to improve performance in GC-MS analysis. A method has been described where nitrosamines are derivatized to form more stable and readily detectable compounds, providing an alternative to analysis by more specialized detectors. researchgate.net

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| 3-Pyridinamine, N-methyl-N-nitroso- | - |

| N-Nitrosodimethylamine | NDMA |

| N-Nitrosodiethylamine | NDEA |

| N-Nitrosodiisopropylamine | NDIPA |

| N-Nitrosoethylisopropylamine | NEIPA |

| N-Nitrosodibutylamine | NDBA |

| N-Nitrosomethylaminobutyric Acid | NMBA |

| N-Nitrosomethylphenylamine | NMPA |

| N'-Nitrosonornicotine | NNN |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | NNK |

| N'-Nitrosoanatabine | NAT |

| N'-Nitrosoanabasine | NAB |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | NNAL |

| Dansyl chloride | - |

| Fluorenylmethoxycarbonyl chloride | Fmoc-Cl |

| Dichloromethane | - |

| Ethyl acetate | - |

| Methanol | - |

| Carbon dioxide | - |

| Trifluoroacetic acid | TFA |

| Formic acid | - |

| Acetonitrile | ACN |

| Valsartan | - |

| Losartan | - |

| Irbesartan | - |

| Metformin | - |

| Ranitidine | - |

| Pioglitazone | - |

| Amlodipine | - |

| Hydrochlorothiazide | - |

| Vildagliptin | - |

Method Validation and Performance Parameters

Selectivity and Specificity

Selectivity and specificity are crucial for ensuring that the analytical method can unequivocally measure the analyte of interest, 3-Pyridinamine, N-methyl-N-nitroso-, without interference from other components in the sample matrix. nih.gov This is particularly important in complex matrices such as pharmaceutical products, where excipients or other active ingredients could potentially co-elute or have similar mass-to-charge ratios, leading to inaccurate quantification.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) is a commonly employed technique to achieve high selectivity. These methods can differentiate between compounds with very similar molecular weights. For instance, a study on the analysis of N-nitroso-N-methyl-4-aminobutyric acid (NMBA) and other nitrosamines in pharmaceutical products utilized LC-MS/MS, which provided the necessary selectivity to distinguish the target analytes from the matrix. nih.gov Similarly, methods have been developed for the specific detection of various nitrosamine impurities in different drug substances, highlighting the importance of method specificity. researchgate.net

Sensitivity Determination: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov Given that nitrosamines are often present at trace levels, highly sensitive methods are required for their detection and quantification. edqm.eu

Regulatory bodies often provide guidance on the required sensitivity for testing methods. For example, for certain pharmaceutical products, the method's LOQ for nitrosamines should be at or below a specified limit, such as 0.03 ppm. youtube.com The determination of LOD and LOQ is a key part of method validation. nih.gov

Several studies have reported the LOD and LOQ for the analysis of various nitrosamines, which can serve as a reference for methods targeting 3-Pyridinamine, N-methyl-N-nitroso-. For instance, a UHPLC-MS/MS method for N-nitrosodimethylamine (NDMA) achieved an LOD of 0.288 ng/mL and an LOQ of 0.576 ng/mL. az-biopharm.de Another method for N-nitroso des-methyl chloropyramine (B1668806) (NNDMC) reported an LOQ of 0.050 ng/mL. sciex.com Furthermore, a method for N-nitroso N-desmethyl diphenhydramine (B27) established an LOD of 0.05 ng/mL and an LOQ of 0.1 ng/mL. lcms.cz A liquid chromatography-tandem mass spectrometry method for N-methyl-N-nitrosopyridin-4-amine reported an LOD of 0.5 µg/mL and an LOQ of 1.5 µg/mL. researchgate.net

Table 1: Examples of LOD and LOQ for Various Nitrosamines

| Nitrosamine | LOD | LOQ | Analytical Method |

|---|---|---|---|

| N-nitrosodimethylamine (NDMA) | 0.288 ng/mL az-biopharm.de | 0.576 ng/mL az-biopharm.de | UHPLC-MS/MS az-biopharm.de |

| N-nitroso des-methyl chloropyramine (NNDMC) | - | 0.050 ng/mL sciex.com | Triple quadrupole mass spectrometry sciex.com |

| N-nitroso N-desmethyl diphenhydramine | 0.05 ng/mL lcms.cz | 0.1 ng/mL lcms.cz | LC/MS lcms.cz |

| N-methyl-N-nitrosopyridin-4-amine | 0.5 µg/mL researchgate.net | 1.5 µg/mL researchgate.net | Liquid chromatography–tandem mass spectrometry researchgate.net |

| N-nitroso N-desmethyl orphenadrine (B1219630) (NNDO) | - | 2.5 pg/mL sciex.com | QTRAP 7500 system sciex.com |

| Various N-nitrosamines | 0.07 μM - 0.13 μM nih.gov | - | UV-photolysis and chemiluminescence detection nih.gov |

Accuracy and Precision Assessment

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are fundamental to method validation. nih.gov Accuracy is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated. Precision is evaluated through repeatability (measurements under the same conditions) and intermediate precision (measurements within the same laboratory but on different days, with different analysts, or on different equipment).

A collaborative study involving multiple laboratories demonstrated that accurate and precise quantification of trace-level nitrosamines could be achieved using different analytical procedures. edqm.eu For a validated method for N-methyl-N-nitrosopyridin-4-amine, the accuracy, determined by recovery experiments, was found to be within the range of 70%–130%, and the relative standard deviation for precision was 2.0% for repeatability and 2.4% for intermediate precision. researchgate.net Another study on N-nitroso des-methyl chloropyramine showed good quantitative performance with highly reproducible results, with a coefficient of variation (%CV) of less than 7%. sciex.com

Robustness and Reproducibility Evaluations

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. nih.gov Reproducibility refers to the ability of the method to provide consistent results when performed in different laboratories.

A collaborative study involving six laboratories using their own analytical methods to analyze identical samples provided insight into the reproducibility of nitrosamine analysis. edqm.eu The use of internal standards, such as isotopically labeled versions of the analyte, can significantly increase the robustness of a method by compensating for variations in sample preparation and instrument response. eurofins.hu

Internal Standard Selection and Application

The use of an internal standard (IS) is a common practice in quantitative analysis to improve the accuracy and precision of the method. clearsynth.com An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. For mass spectrometry-based methods, isotopically labeled analogs of the analyte are often the preferred choice for internal standards.

For the analysis of 3-Pyridinamine, N-methyl-N-nitroso-, an isotopically labeled version, such as one containing deuterium (B1214612) (D) or Carbon-13 (¹³C), would be an ideal internal standard. For example, N-nitrosodimethylamine-D6 and N-nitrosodiethylamine-D10 are used as internal standards in some analytical methods. eurofins.hu The use of isotopically labeled internal standards can compensate for matrix effects and variations in extraction efficiency. youtube.com When selecting a deuterated internal standard, it is important to ensure that the deuterium atoms are attached to carbon atoms to avoid hydrogen-deuterium exchange. usp.org

The internal standard is added at a known concentration to both the calibration standards and the samples. The response of the analyte is then normalized to the response of the internal standard, which helps to correct for variations that may occur during sample preparation and analysis. clearsynth.com

Environmental Fate and Degradation Pathways

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical through non-biological means, primarily through reactions with water (hydrolysis) and light (photolysis).

Hydrolysis is a significant degradation pathway for many N-nitroso compounds in aqueous environments. The rate and extent of hydrolysis are often dependent on the pH of the surrounding water.

Table 1: General pH Dependence of Hydrolysis for Related N-Nitroso Compounds

| pH Range | General Hydrolytic Stability of Related N-Nitroso Compounds | Reference |

| Acidic (1-5) | Significantly slower degradation | researchgate.net |

| Neutral to Alkaline (6-8) | Rapid degradation | researchgate.net |

| Alkaline | First-order reaction with respect to hydroxide (B78521) ion concentration | rsc.org |

Note: This table is based on data for other N-nitroso compounds and provides an inferred behavior for 3-Pyridinamine, N-methyl-N-nitroso-.

Photolysis, or degradation by light, is another critical abiotic process affecting the environmental persistence of N-nitroso compounds. Nitrosamines are known to be susceptible to photolytic degradation under natural sunlight. scope-act.org This degradation occurs at two main absorption bands with peaks around 230 nm and 330 nm. scope-act.org Ultraviolet (UV) photolysis is an effective method for breaking down nitrosamines in water. mtu.edumdpi.com The process involves the cleavage of the N-NO bond, leading to the formation of various radical species. nih.gov

The half-life of N-nitroso compounds under photolytic conditions is influenced by the spectrum and intensity of the light source. While specific data for 3-Pyridinamine, N-methyl-N-nitroso- is not available, studies on other nitrosamines demonstrate this relationship. The rate of photolytic degradation can be significantly impacted by environmental factors such as the presence of dissolved organic matter, which can absorb light and thus reduce the rate of direct photolysis. scope-act.org Degradation is expected to decrease with increasing water depth due to the attenuation of light. scope-act.org Consequently, the half-life of 3-Pyridinamine, N-methyl-N-nitroso- would be expected to be shorter in clear, shallow waters with high light intensity and longer in deeper or more turbid waters.

Table 2: Factors Influencing Photolytic Half-Life of Related N-Nitrosamines

| Factor | Influence on Half-Life | Reference |

| Light Intensity | Higher intensity leads to a shorter half-life | scope-act.org |

| Water Depth | Deeper water leads to a longer half-life | scope-act.org |

| Dissolved Organic Matter | Higher concentration can lead to a longer half-life | scope-act.org |

Note: This table is based on general principles and data for other N-nitrosamines and provides an inferred behavior for 3-Pyridinamine, N-methyl-N-nitroso-.

Photolytic Degradation under Simulated and Natural Conditions

Biotic Degradation Processes

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

The biodegradation of pyridine (B92270) and its derivatives has been observed in various aquatic environments, carried out by a range of bacteria under both aerobic and anaerobic conditions. tandfonline.comresearchgate.netcapes.gov.br The biodegradability of these compounds is influenced by the nature and position of the substituents on the pyridine ring. nih.gov For instance, isomers of carboxyl-, hydroxyl-, and cyanopyridines are generally more susceptible to biotransformation than chloro- and methylpyridines. nih.gov

While some nitrosamines have shown resistance to degradation in lake water, slow decomposition has been observed in soil and sewage, suggesting microbial involvement. nih.govnih.gov The rate of biodegradation can also be influenced by factors such as temperature, with increased degradation at higher temperatures. scope-act.org Given that 3-Pyridinamine, N-methyl-N-nitroso- contains a pyridine ring, it is plausible that it could be susceptible to microbial degradation. However, the presence of the N-methyl-N-nitroso group may affect its biodegradability compared to simpler pyridine derivatives. Specific studies on the biodegradation of 3-Pyridinamine, N-methyl-N-nitroso- in aquatic environments are needed to determine the key microbial species involved and the specific degradation pathways.

Biodegradation in Soil Matrices

Microbial degradation is considered a primary mechanism for the removal of N-nitrosamines from soil environments, particularly under aerobic conditions. cdc.gov For some N-nitrosamines, half-lives in aerobic subsurface soil have been observed to range from 14 to 40 days. cdc.gov In anaerobic subsurface soil, the degradation process is generally slower, with reported half-lives ranging from 47 to 80 days. cdc.gov The initial loss of these compounds from soil can be attributed to volatilization, but biodegradation is the predominant long-term fate process. cdc.gov

The degradation of N-nitrosamines can be influenced by various soil properties and environmental conditions. The presence of a suitable microbial population capable of metabolizing these compounds is essential. Soil organic matter content, pH, moisture, and temperature can all affect microbial activity and, consequently, the rate of biodegradation.

While detailed pathways for 3-Pyridinamine, N-methyl-N-nitroso- are not specified, the metabolism of isomeric N-nitroso-N-methylamino pyridines has been investigated in rat liver microsomes, which can sometimes provide clues to environmental breakdown. epa.gov These metabolic processes include demethylation, hydrolysis, and denitrosation. epa.gov It is plausible that similar enzymatic reactions could be carried out by soil microorganisms.

Environmental Distribution and Partitioning

Adsorption to Organic Matter in Soil and Sediment

The distribution of organic compounds like 3-Pyridinamine, N-methyl-N-nitroso- in the environment is heavily influenced by their interaction with soil and sediment components. Adsorption to organic matter is a key process that governs the mobility and bioavailability of such chemicals.

The tendency of an organic compound to adsorb to soil organic matter is often related to its physicochemical properties, such as its octanol-water partition coefficient (Kow). A higher Kow generally indicates a greater affinity for organic phases. For 3-Pyridinamine, N-methyl-N-nitroso-, the computed XLogP3 value, an estimate of Kow, is 1.1, suggesting a moderate potential for adsorption to organic matter. nih.gov

Studies on other organic chemicals have consistently shown a positive correlation between soil organic matter content and the extent of adsorption. copernicus.org For instance, research on the herbicide pyriminobac-methyl (B118731) demonstrated that soils with higher organic matter content exhibited stronger adsorption and slower desorption. copernicus.org This is because organic matter provides a rich matrix of hydrophobic and hydrophilic sites where organic molecules can partition.

The adsorption of N-nitrosamine precursors has been studied in the context of their removal from water. These studies indicate that many of these precursors are amines that can be effectively adsorbed by cation exchange resins, particularly at low pH when they are protonated. nih.gov This suggests that the pyridinamine structure within 3-Pyridinamine, N-methyl-N-nitroso- could influence its adsorption behavior, potentially involving cation exchange mechanisms in addition to partitioning into organic matter.

The adsorption process is often described by models such as the Freundlich or Langmuir isotherms, which quantify the relationship between the concentration of the chemical in solution and the amount adsorbed to the solid phase at equilibrium. copernicus.orgresearchgate.net The specific adsorption characteristics of 3-Pyridinamine, N-methyl-N-nitroso- would require experimental determination using various soil and sediment types.

Table 1: Adsorption Characteristics of a Related Compound (Pyriminobac-methyl) in Different Soil Types copernicus.org

| Soil Type | Organic Matter Content (%) | Freundlich Adsorption Coefficient (Kfads) (mg1-1/n L1/n kg-1) |

| Phaeozems | 5.31 | 32.22 |

| Anthrosol | 2.15 | 79.69 |

| Alisol | 1.87 | 77.81 |

| Plinthosol | 1.23 | 72.57 |

| Ferralsol | 0.89 | 52.35 |

This table is provided for illustrative purposes to show the influence of organic matter on adsorption and is based on data for a different compound.

Volatilization Potential from Water to Air

The volatilization of a chemical from water to the atmosphere is governed by its Henry's Law constant, which relates its concentration in the aqueous phase to its partial pressure in the gas phase. A higher Henry's Law constant indicates a greater tendency to volatilize.

For N-nitrosamines, volatilization can be a significant dissipation pathway from surface waters and moist soil surfaces. cdc.gov While the specific Henry's Law constant for 3-Pyridinamine, N-methyl-N-nitroso- is not available in the reviewed literature, an estimation can be made based on its physical and chemical properties.

The vapor pressure and water solubility of a compound are key parameters used to estimate its Henry's Law constant. For a related compound, N-methyl-N-nitrosobenzenamine, the estimated vapor pressure is 0.154 mm Hg at 25 °C, which suggests it will exist predominantly in the vapor phase in the atmosphere. nih.gov

It is important to note that environmental factors such as water temperature, turbulence, and air velocity will also influence the rate of volatilization. In general, N-nitrosamines are not expected to be persistent in the atmosphere, as they can be degraded by photolysis (breakdown by sunlight). cdc.gov For example, the photolytic half-life of N-Nitrosodi-n-propylamine in lake water was found to be approximately 2.5 hours. cdc.gov

Molecular Interactions and Biochemical Mechanisms

General Mechanisms of N-Nitroso Compound Reactivity

N-nitroso compounds are a class of chemicals characterized by the N-N=O functional group. nih.gov Many compounds in this class are pro-carcinogens, meaning they require metabolic activation to exert their biological effects. nih.gov The reactivity of these compounds is central to their mechanism of action.

A critical step in the bioactivation of many N-nitrosamines is their metabolic conversion into potent alkylating agents. nih.govnih.gov This process is typically initiated by cytochrome P450 (CYP) enzymes. nih.govacs.org

The general mechanism involves the following steps:

α-Hydroxylation: The metabolic process begins with the hydroxylation of the carbon atom adjacent (in the α-position) to the N-nitroso group, a reaction catalyzed by CYP enzymes. nih.govacs.org For instance, N-nitrosodimethylamine (NDMA) is primarily metabolized by CYP2E1 and CYP2A6. nih.gov

Formation of Unstable Intermediates: The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. acs.org

Generation of Diazonium Ions: This decomposition leads to the formation of a diazonium ion. nih.govacs.org

Formation of Carbenium Ions: The diazonium ion can then release a molecule of nitrogen to form a highly reactive carbenium ion (a carbocation). nih.gov

DNA Alkylation: These electrophilic carbenium ions are the ultimate alkylating species that can react with nucleophilic sites on DNA bases. nih.govnih.gov This can lead to the formation of DNA adducts, such as O6-methylguanine, which can cause mispairing during DNA replication and contribute to mutagenesis. nih.govamerigoscientific.com

This metabolic activation pathway is a key determinant of the biological activity of many N-nitrosamines. nih.govumn.edu The specific CYP enzymes involved can vary depending on the structure of the nitrosamine (B1359907). acs.org

Table 1: Key Steps in the Formation of Alkylating Agents from N-Nitrosamines

| Step | Description | Key Enzymes/Intermediates |

| 1 | α-Hydroxylation | Cytochrome P450 (CYP) enzymes |

| 2 | Decomposition | α-Hydroxynitrosamine |

| 3 | Diazonium Ion Formation | Diazonium ion |

| 4 | Carbenium Ion Formation | Carbenium ion |

| 5 | DNA Alkylation | DNA adducts |

This table provides a generalized overview of the metabolic activation of N-nitrosamines.

In addition to metabolic activation, N-nitroso compounds can undergo homolytic cleavage of the N-NO bond, particularly upon exposure to ultraviolet (UV) light. acs.orgnih.gov This process involves the breaking of the bond between the nitrogen atom of the amino group and the nitrogen atom of the nitroso group, resulting in the formation of two radical species: an amino radical and a nitric oxide (NO) radical. acs.orgnih.gov

The general reaction can be represented as: R₁R₂N-N=O → R₁R₂N• + •NO

This homolytic scission can be initiated by the excitation of the N-nitrosamine molecule to a singlet excited state. nih.gov The generated radicals can then participate in various secondary reactions. acs.org For example, under inert conditions, the aminium radical and nitric oxide can add across carbon-carbon double bonds. acs.org

N-nitroso compounds can serve as sources of nitric oxide (NO), a diatomic free radical with diverse biological roles. nih.gov The release of NO can occur through the homolytic cleavage of the N-NO bond as described above. acs.org

Furthermore, under certain conditions, N-nitroso compounds can react with other molecules to generate different reactive nitrogen species (RNS). For instance, the reaction of secondary amines with peroxynitrite can lead to the formation of both N-nitrosamines and N-nitramines. acs.org This process is proposed to involve the one-electron oxidation of the secondary amine to an amino radical, which can then react with nitric oxide (•NO) or nitrogen dioxide (•NO₂) to form the corresponding nitroso or nitro compounds. acs.org Ingested nitrate (B79036) can also be a source for the in-situ formation of N-nitrosamines via nitric oxide. nih.gov

The generation of these reactive species contributes to the complex chemistry and biological effects of N-nitroso compounds.

Non-Covalent Interactions

While covalent interactions are crucial for the permanent modification of biological targets, non-covalent interactions play a significant role in the initial binding and orientation of "3-Pyridinamine, N-methyl-N-nitroso-" and related molecules within biological systems.

Hydrogen bonding is a critical non-covalent interaction that can influence the conformation and intermolecular associations of molecules. In structures related to "3-Pyridinamine, N-methyl-N-nitroso-," such as polysubstituted 5-nitrosopyrimidines and heterocyclic α-amino acid derivatives, the formation of intramolecular and intermolecular hydrogen bonds has been observed. nih.govresearchgate.netrsc.org

For example, in a series of 2-amino-5-nitrosopyrimidines, strong intramolecular hydrogen bonds were identified. nih.gov The nitrogen atoms of the pyridine (B92270) ring and the oxygen atom of the nitroso group can act as hydrogen bond acceptors, while amino groups can act as hydrogen bond donors. nih.govnih.gov In some cases, these interactions can lead to the formation of extended hydrogen-bonded sheets. researchgate.net The presence of such networks can stabilize specific conformations and mediate interactions with other molecules. bohrium.com

The pyridine ring in "3-Pyridinamine, N-methyl-N-nitroso-" allows for the possibility of π-stacking interactions with other aromatic systems, such as the aromatic side chains of amino acids like tryptophan, tyrosine, and phenylalanine found in proteins. nih.govyoutube.com These interactions, which are a form of non-covalent bonding, are important in various biological processes, including protein folding and molecular recognition. youtube.com

The strength of these stacking interactions can be influenced by the presence and nature of substituents on the aromatic rings. rsc.orgacs.org Computational studies on model systems have shown that interactions between aromatic amino acids and nitroarenes can be quite strong. nih.gov The geometry of the interaction, whether face-to-face or T-shaped, also affects the interaction energy. youtube.com These stacking forces, along with hydrogen bonding, can contribute to the binding of "3-Pyridinamine, N-methyl-N-nitroso-" to its biological targets.

Redox Chemistry of the N-Nitroso Moiety

The N-nitroso moiety (-N=O) is a key functional group in the chemical reactivity of N-nitrosamines like 3-Pyridinamine, N-methyl-N-nitroso-. This group can undergo both reduction and oxidation reactions, which are central to its chemical transformations. britannica.com The nitrogen atom of the nitroso group is weakly electrophilic, making it susceptible to nucleophilic attack, while the entire group can also be oxidized to a higher oxidation state. nih.gov These redox processes are fundamental in understanding the compound's interactions and mechanisms.

Reduction Pathways to Hydrazines

The reduction of the N-nitroso group is a significant pathway that leads to the formation of corresponding hydrazine (B178648) derivatives. This transformation involves the conversion of the -N=O group to an -NH2 group, effectively reducing the nitrogen atom. Various chemical methods have been developed to achieve this reduction for N-nitrosamines.